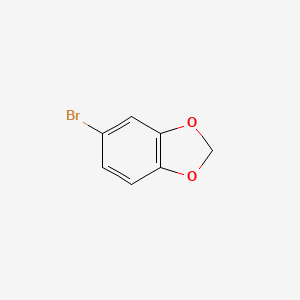

5-Bromo-1,3-benzodioxole

Description

Properties

IUPAC Name |

5-bromo-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOYMIDCHINJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180953 | |

| Record name | 5-Bromobenzo-1,3-dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2635-13-4 | |

| Record name | 5-Bromo-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2635-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromobenzo-1,3-dioxole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002635134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromobenzo-1,3-dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromobenzo-1,3-dioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1,3-benzodioxole: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-benzodioxole is a halogenated aromatic heterocyclic organic compound. It serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a stable benzodioxole ring with a reactive bromine atom, allows for diverse chemical modifications, making it a valuable precursor for the development of novel compounds with specific biological activities and material properties. This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-1,3-benzodioxole, detailed experimental protocols for its synthesis and key reactions, and an exploration of its role in relevant signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of 5-Bromo-1,3-benzodioxole are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrO₂ | [1] |

| Molecular Weight | 201.02 g/mol | [1] |

| CAS Number | 2635-13-4 | [1] |

| Appearance | Colorless to light yellow liquid or solid | [2][3] |

| Density | 1.669 g/cm³ | [4] |

| Boiling Point | 85-86 °C at 1 mmHg | [4] |

| Flash Point | 113 °C | [4] |

| Refractive Index | 1.583 | [5] |

| Solubility | Soluble in DMSO and corn oil.[2] Insoluble in water. | [6] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Aromatic protons and methylenedioxy protons are expected. The aromatic region will show signals characteristic of a substituted benzene (B151609) ring. | [7][8] |

| ¹³C NMR | Expected to show seven distinct signals: five for the aromatic carbons and one for the methylenedioxy carbon. The carbon attached to the bromine atom is expected in the 115-120 ppm range. | [8] |

| Mass Spectrometry (MS) | The molecular ion peak should appear as a doublet with approximately equal intensity at m/z 200 and 202, characteristic of a molecule containing one bromine atom. | [8] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H aromatic stretching, C=C aromatic stretching, and C-O-C stretching of the dioxole ring are expected. | [7][9] |

Experimental Protocols

Detailed methodologies for key experiments involving 5-Bromo-1,3-benzodioxole are provided below.

Synthesis of 5-Bromo-1,3-benzodioxole via Bromination of 1,3-benzodioxole (B145889)

This protocol describes the direct bromination of 1,3-benzodioxole to yield 5-Bromo-1,3-benzodioxole.

Materials:

-

1,3-benzodioxole

-

Ammonium (B1175870) bromide

-

30% Hydrogen peroxide (H₂O₂)

-

Acetic acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

In a 25 mL two-necked round-bottom flask, charge the substrate, 1,3-benzodioxole (2 mmol), and ammonium bromide (2.2 mmol) in acetic acid (4 mL).[10]

-

Add 30% H₂O₂ (2.2 mmol) dropwise to the reaction mixture while stirring at room temperature.[10]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[10]

-

Upon completion, treat the reaction mixture with a saturated sodium bicarbonate solution.[10]

-

Extract the product with dichloromethane.[10]

-

Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.[10]

-

Purify the crude product by vacuum distillation.[10]

Suzuki-Miyaura Coupling Reaction of 5-Bromo-1,3-benzodioxole

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the 5-position of the benzodioxole ring.

Materials:

-

5-Bromo-1,3-benzodioxole

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., Dioxane, Toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a dry reaction flask, add 5-Bromo-1,3-benzodioxole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).[4][11]

-

Evacuate the flask and backfill with an inert gas (repeat three times).[4]

-

Add the anhydrous solvent via syringe.[4]

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

-

Monitor the reaction progress by TLC or GC-MS.[12]

-

Upon completion, cool the reaction mixture to room temperature.[4]

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[4]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

-

Purify the crude product by column chromatography on silica (B1680970) gel.[4]

Grignard Reaction with an Aryl Halide (Illustrative Example)

This protocol provides a general illustration of a Grignard reaction, a powerful tool for forming carbon-carbon bonds. 5-Bromo-1,3-benzodioxole can be converted to its Grignard reagent, which can then react with various electrophiles.

Materials:

-

5-Bromo-1,3-benzodioxole

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Electrophile (e.g., an aldehyde, ketone, or epoxide)

-

Aqueous HCl or NH₄Cl solution

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings.[13]

-

Add a solution of 5-Bromo-1,3-benzodioxole in anhydrous ether or THF dropwise to the magnesium turnings.[13]

-

The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine.[13]

-

Once the reaction starts, add the remaining aryl halide solution at a rate that maintains a gentle reflux.[6]

-

After the addition is complete, stir the mixture until the magnesium is consumed.[6]

-

-

Reaction with Electrophile:

-

Cool the Grignard reagent in an ice bath.

-

Slowly add a solution of the electrophile in anhydrous ether or THF to the Grignard reagent.

-

Allow the reaction mixture to stir at room temperature.

-

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl or dilute HCl.[14]

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.[14]

-

Signaling Pathways and Biological Relevance

1,3-benzodioxole derivatives have been investigated for their potential to modulate various biological pathways, highlighting the importance of 5-Bromo-1,3-benzodioxole as a synthetic intermediate.

Auxin Receptor Agonism

Derivatives of 1,3-benzodioxole have been identified as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1), playing a role in promoting plant root growth.[15]

Hsp90 Inhibition Pathway

The 1,3-benzodioxole moiety is a key structural feature in some synthetic inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is a target in cancer therapy.[16]

Experimental Workflows

Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of 5-Bromo-1,3-benzodioxole and its derivatives involves a series of standard laboratory procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. worldresearchersassociations.com [worldresearchersassociations.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Sciencemadness Discussion Board - Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole? - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. community.wvu.edu [community.wvu.edu]

- 15. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HSP90 Inhibition Disrupts 27-Hydroxycholesterol-Induced Inflammatory Signaling in Monocytic Cells [mdpi.com]

5-Bromo-1,3-benzodioxole: A Technical Guide for Researchers

CAS Number: 2635-13-4

Synonyms: 4-Bromo-1,2-(methylenedioxy)benzene, 1-Bromo-3,4-(methylenedioxy)benzene, 5-Bromobenzo[d][1][2]dioxole[3]

This technical guide provides a comprehensive overview of 5-Bromo-1,3-benzodioxole, a versatile organic compound with significant applications in the chemical and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and key applications.

Physicochemical and Spectroscopic Properties

5-Bromo-1,3-benzodioxole is a colorless to pale orange liquid at room temperature.[3] It is a key intermediate in various synthetic processes due to its unique molecular structure.[3] Below is a summary of its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrO₂ | [3][4] |

| Molecular Weight | 201.02 g/mol | [5][6] |

| Appearance | Colorless to pale orange liquid | [3] |

| Density | 1.669 g/mL at 25°C | [3] |

| Boiling Point | 85-86°C at 1 mm Hg | [3] |

| Flash Point | > 230°F | [3] |

| Refractive Index | n20/D 1.583 | [3] |

| Purity | Typically ≥ 98% | [7][8] |

| Water Content | ≤ 0.50% | [3] |

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene (B151609) ring, and a characteristic singlet for the two protons of the methylenedioxy group (-OCH₂O-).

-

¹³C NMR: The spectrum should display distinct signals for the carbons of the benzodioxole ring system. The carbon atom attached to the bromine would appear in a characteristic range.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for aromatic C-H stretching, C-O stretching of the ether linkages, and a C-Br stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a molecule containing one bromine atom.

Synthesis and Reactivity

5-Bromo-1,3-benzodioxole is typically synthesized via the bromination of 1,3-benzodioxole (B145889). Its reactivity is characteristic of an aromatic bromide, making it a valuable substrate for a variety of organic transformations.

Synthetic Workflow

The synthesis of 5-Bromo-1,3-benzodioxole from 1,3-benzodioxole can be represented by the following workflow:

References

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-1,3-benzodioxole

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 5-Bromo-1,3-benzodioxole (CAS No: 2635-13-4), a key chemical intermediate. It details the compound's molecular structure, physicochemical properties, and spectroscopic characteristics. Furthermore, this guide outlines established experimental protocols for its synthesis and analysis and discusses its significant role in the synthesis of various compounds, including pesticide synergists and pharmaceutical agents. The information is presented to support research and development activities requiring a thorough understanding of this molecule.

Molecular Structure and Identification

5-Bromo-1,3-benzodioxole, also known as 4-Bromo-1,2-(methylenedioxy)benzene, is a halogenated aromatic heterocyclic compound.[1][2] Its structure consists of a benzene (B151609) ring fused to a five-membered 1,3-dioxole (B15492876) ring, with a bromine atom substituted at the 5-position of the benzodioxole framework. This substitution pattern is crucial for its subsequent reactivity and use as a chemical building block.[2][3]

Table 1: Chemical Identifiers for 5-Bromo-1,3-benzodioxole

| Identifier | Value |

|---|---|

| IUPAC Name | 5-Bromo-1,3-benzodioxole |

| Synonyms | 4-Bromo-1,2-(methylenedioxy)benzene, 5-Bromobenzo[d][1][4]dioxole[1][2] |

| CAS Number | 2635-13-4[5][6] |

| Molecular Formula | C₇H₅BrO₂[1][5] |

| Molecular Weight | 201.02 g/mol [1][5] |

| SMILES | Brc1ccc2c(c1)OCO2[1] |

| InChI Key | FBOYMIDCHINJKC-UHFFFAOYSA-N[1][7] |

Physicochemical Properties

5-Bromo-1,3-benzodioxole is typically a colorless to pale yellow or yellow-brown liquid at room temperature.[1][8][9] Its physical and chemical characteristics are summarized in Table 2, highlighting its stability under various conditions.

Table 2: Physicochemical Data for 5-Bromo-1,3-benzodioxole

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to pale yellow/yellow-brown liquid | [1][8][9] |

| Density | 1.669 g/mL at 25°C | [2][6][8] |

| Boiling Point | 85-86°C at 1 mmHg | [2][6][10] |

| Flash Point | 113°C (>230°F) | [2][6] |

| Refractive Index | n20/D 1.583 | [2][10] |

| Purity | ≥95% to ≥99% |[6][9][10] |

Structural and Spectroscopic Analysis

The structural confirmation of 5-Bromo-1,3-benzodioxole relies on standard spectroscopic techniques. While complete experimental spectra are not publicly detailed, the expected characteristics can be inferred from the molecular structure and data from related compounds.

Crystallographic Data

No experimental crystallographic data for 5-Bromo-1,3-benzodioxole was found in the provided search results. However, theoretical data for the parent compound, 1,3-benzodioxole (B145889), provides insight into the core structure's geometry. The benzene ring is planar, while the dioxole ring adopts a puckered conformation.[3]

Table 3: Computed Bond Lengths for the Parent 1,3-Benzodioxole Moiety

| Bond | Approximate Length (Å) |

|---|---|

| Aromatic C-C | 1.39 |

| Aromatic C-O | 1.37 |

| O-CH₂ | 1.42 |

Data is for the parent compound 1,3-benzodioxole as a reference.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two main signals: a singlet for the two protons of the methylenedioxy group (-O-CH₂-O-), and signals in the aromatic region for the three protons on the benzene ring. Based on the substitution pattern, these aromatic protons would likely appear as distinct doublets and a doublet of doublets.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals: five for the aromatic carbons (four CH and one C-Br) and one for the methylenedioxy carbon (-O-CH₂-O-).[11] The carbon atom attached to the bromine (C-5) is expected to appear in the 115-120 ppm range.[11]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands corresponding to its functional groups. Key expected peaks include C-H stretching for the aromatic ring, C-O stretching for the ether linkages of the dioxole ring, and C-Br stretching at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum provides the molecular weight and isotopic distribution. For 5-Bromo-1,3-benzodioxole, the molecular ion peak is expected to appear as a characteristic doublet of nearly equal intensity at m/z 201 and 203, which is indicative of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[11]

Experimental Protocols

Synthesis of 5-Bromo-1,3-benzodioxole

A common method for the synthesis of 5-Bromo-1,3-benzodioxole is the direct bromination of 1,3-benzodioxole.

Protocol: Bromination of 1,3-Benzodioxole [12]

-

Reaction Setup: A 25 mL two-necked round-bottomed flask is charged with 1,3-benzodioxole (2 mmol) and ammonium (B1175870) bromide (2.2 mmol) in acetic acid (4 mL).

-

Reagent Addition: 30% hydrogen peroxide (H₂O₂) (2.2 mmol) is added dropwise to the stirring reaction mixture at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is treated with a saturated sodium bicarbonate solution to neutralize the acetic acid.

-

Extraction: The product is extracted with dichloromethane.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the final product.

Analytical Methodology

Protocol: General NMR Analysis [11]

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-1,3-benzodioxole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a spectral width of 0-12 ppm and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically with a wider spectral width and a larger number of scans to achieve a good signal-to-noise ratio.

Applications in Drug Development and Chemical Synthesis

5-Bromo-1,3-benzodioxole is not typically an end-product but serves as a versatile building block in organic synthesis.[2] Its primary value lies in its role as a key intermediate for more complex molecules.

-

Pesticide Synergists: It is a known precursor in the synthesis of Piperonyl Butoxide, a compound that enhances the efficacy of pesticides.[2][8]

-

Pharmaceutical Synthesis: The compound is a key starting material in modern, cGMP-compliant manufacturing routes for 3,4-methylenedioxymethamphetamine (MDMA).[3] This route avoids the use of more tightly controlled precursors like safrole.[3]

-

Agrochemical Research: Derivatives of the 1,3-benzodioxole core structure have been investigated as potent auxin receptor agonists, which can promote root growth in plants.[13] This highlights the potential for developing new plant growth regulators from this chemical family.

Conclusion

5-Bromo-1,3-benzodioxole is a structurally important molecule with significant applications as an intermediate in the chemical and pharmaceutical industries. Its well-defined physicochemical properties and clear synthetic pathways make it a reliable precursor for a range of high-value compounds. A thorough understanding of its molecular structure and reactivity is essential for researchers engaged in the synthesis of bioactive molecules and other advanced materials.

References

- 1. 5-Bromo-1,3-benzodioxole | CymitQuimica [cymitquimica.com]

- 2. innospk.com [innospk.com]

- 3. grokipedia.com [grokipedia.com]

- 4. 5-Bromo-1,3-benzodioxole-4-carboxaldehyde | C8H5BrO3 | CID 11031640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 2635-13-4 Cas No. | 5-Bromo-1,3-benzodioxole | Apollo [store.apolloscientific.co.uk]

- 7. 5-Bromo-1,3-benzodioxole | Dioxolanes | Ambeed.com [ambeed.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. strem.com [strem.com]

- 10. CAS 2635-13-4 | 2H10-9-Y0 | MDL MFCD00005821 | 5-Bromo-1,3-benzodioxole | SynQuest Laboratories [synquestlabs.com]

- 11. benchchem.com [benchchem.com]

- 12. Sciencemadness Discussion Board - Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole? - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

Spectroscopic Profile of 5-Bromo-1,3-benzodioxole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the synthetic intermediate, 5-Bromo-1,3-benzodioxole (CAS No: 2635-13-4). The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the characterization and quality control of this compound in research and development settings.

Overview of 5-Bromo-1,3-benzodioxole

5-Bromo-1,3-benzodioxole, also known as 4-Bromo-1,2-methylenedioxybenzene, is a key building block in the synthesis of a variety of organic compounds. Its molecular formula is C₇H₅BrO₂, with a molecular weight of approximately 201.02 g/mol . Accurate spectroscopic characterization is crucial for confirming its identity and purity before its use in subsequent chemical transformations.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 5-Bromo-1,3-benzodioxole. This data is based on the analysis of structurally similar compounds and established principles of spectroscopy.

¹H NMR (Proton NMR) Spectral Data

Solvent: CDCl₃ Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.95 | d | 1H | Ar-H |

| ~6.84 | dd | 1H | Ar-H |

| ~6.73 | d | 1H | Ar-H |

| ~5.97 | s | 2H | O-CH₂-O |

¹³C NMR (Carbon NMR) Spectral Data

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~148.2 | Ar-C-O |

| ~147.5 | Ar-C-O |

| ~125.0 | Ar-CH |

| ~115.0 | Ar-C-Br |

| ~112.5 | Ar-CH |

| ~109.0 | Ar-CH |

| ~101.5 | O-CH₂-O |

IR (Infrared) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2900 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1480 | Strong | Aromatic C=C Bending |

| ~1250 | Strong | Asymmetric C-O-C Stretch |

| ~1040 | Strong | Symmetric C-O-C Stretch |

| ~930 | Medium | O-CH₂-O Bend |

| ~820 | Strong | C-H Out-of-plane Bending |

| ~650 | Medium | C-Br Stretch |

MS (Mass Spectrometry) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 202 | ~98 | [M+2]⁺ (with ⁸¹Br) |

| 200 | 100 | [M]⁺ (with ⁷⁹Br) |

| 172 | Moderate | [M-CO]⁺ |

| 170 | Moderate | [M-CO]⁺ |

| 121 | Moderate | [M-Br]⁺ |

| 92 | High | [M-Br-CO]⁺ |

| 63 | Moderate | [C₅H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of 5-Bromo-1,3-benzodioxole is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small drop of neat liquid 5-Bromo-1,3-benzodioxole is placed directly onto the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum is collected prior to the sample spectrum and automatically subtracted.

-

Mass Spectrometry (MS)

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is typically used for volatile compounds like this.

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (~1 mg/mL).

-

GC Method:

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

Ion Source Temperature: 230°C.

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak, including the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), and for key fragmentation patterns.

-

Workflow Visualization

The logical workflow for the complete spectroscopic characterization of 5-Bromo-1,3-benzodioxole is depicted below.

Caption: Workflow for the Spectroscopic Characterization of 5-Bromo-1,3-benzodioxole.

An In-depth Technical Guide to 5-Bromo-1,3-benzodioxole

This technical guide provides a comprehensive overview of 5-Bromo-1,3-benzodioxole, a key organic intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, detailing its chemical identity, properties, and synthetic applications.

Chemical Identity: IUPAC Name and Synonyms

The compound with the chemical structure featuring a bromine atom at the 5-position of the 1,3-benzodioxole (B145889) ring is formally known by its IUPAC name: 5-bromo-1,3-benzodioxole [1]. It is also referred to by several synonyms, which are frequently encountered in chemical literature and commercial catalogs.

Common Synonyms:

Physicochemical and Computational Data

The key properties of 5-Bromo-1,3-benzodioxole are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅BrO₂ | [3][4] |

| Molecular Weight | 201.02 g/mol | [2][4] |

| CAS Number | 2635-13-4 | [3][5][6] |

| Appearance | Colorless to light yellow or yellow-brown liquid | [2][3][5] |

| Density | 1.669 g/cm³ | [3] |

| Boiling Point | 228 °C; 85-86 °C at 1.0 mmHg | [1] |

| Purity | Typically ≥97% | [2][5] |

| Topological Polar Surface Area (TPSA) | 18.46 Ų | [4] |

| LogP | 2.1778 | [4] |

| SMILES | Brc1ccc2c(c1)OCO2 | [2] |

| InChI Key | FBOYMIDCHINJKC-UHFFFAOYSA-N | [2] |

Synthetic Protocols and Applications

5-Bromo-1,3-benzodioxole is a versatile intermediate in organic synthesis. Its utility stems from the presence of the bromo substituent, which allows for a variety of subsequent chemical transformations.

Synthesis via Electrophilic Bromination

A common method for the synthesis of aryl bromides is electrophilic aromatic substitution. While a specific protocol for the direct bromination of 1,3-benzodioxole to yield the 5-bromo isomer is discussed in forums, a general, adaptable procedure using hydrogen peroxide and ammonium (B1175870) bromide is outlined below.[7]

Protocol: Bromination of an Activated Aromatic Ring [7]

-

Materials:

-

Substrate (1,3-benzodioxole) (2 mmol)

-

Ammonium bromide (2.2 mmol)

-

Acetic acid (4 mL)

-

30% Hydrogen peroxide (H₂O₂) (2.2 mmol)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663)

-

-

Procedure:

-

Charge a 25 mL two-necked round-bottom flask with the substrate (1,3-benzodioxole) and ammonium bromide in acetic acid.

-

Add 30% H₂O₂ dropwise to the reaction mixture.

-

Allow the contents to stir at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, treat the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acetic acid.

-

Extract the product with dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product as necessary, typically via column chromatography or distillation.

-

Nitration of 5-Bromo-1,3-benzodioxole

The benzodioxole ring can be further functionalized. A key reaction is the nitration to introduce a nitro group, which is a precursor to an amino group and activates the ring for other substitutions.[8]

Protocol: Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole [8]

-

Materials:

-

5-Bromo-1,3-benzodioxole

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

Glacial acetic acid

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane or ethyl acetate

-

-

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling the mixture in an ice bath.

-

Reaction Setup: Dissolve 5-Bromo-1,3-benzodioxole in glacial acetic acid in a reaction flask equipped with a magnetic stirrer and place it in an ice bath.

-

Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 5-Bromo-1,3-benzodioxole, ensuring the temperature is maintained between 0 and 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Work-up: Once the reaction is complete, pour the mixture over crushed ice.

-

Neutralization: Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extraction: Extract the product with dichloromethane or ethyl acetate. The organic layers are then combined, dried, and concentrated to yield the product.

-

Mandatory Visualizations

The following diagrams illustrate key synthetic transformations involving 5-Bromo-1,3-benzodioxole.

Caption: Synthetic pathway for the nitration of 5-Bromo-1,3-benzodioxole.

Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.

References

- 1. CAS RN 2635-13-4 | Fisher Scientific [fishersci.ca]

- 2. 5-Bromo-1,3-benzodioxole | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemscene.com [chemscene.com]

- 5. strem.com [strem.com]

- 6. 2635-13-4 Cas No. | 5-Bromo-1,3-benzodioxole | Apollo [store.apolloscientific.co.uk]

- 7. Sciencemadness Discussion Board - Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole? - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. benchchem.com [benchchem.com]

5-Bromo-1,3-benzodioxole: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-benzodioxole, also known as 4-Bromo-1,2-(methylenedioxy)benzene, is a versatile synthetic intermediate of significant interest to the pharmaceutical, agrochemical, and fragrance industries. Its unique structure, featuring a brominated aromatic ring fused to a dioxole moiety, provides a scaffold for a wide array of chemical transformations. The bromine atom serves as a handle for various cross-coupling reactions, organometallic transformations, and nucleophilic substitutions, while the benzodioxole ring is a common feature in many biologically active natural products and synthetic compounds. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, key reactions, and applications of 5-Bromo-1,3-benzodioxole as a precursor in organic synthesis, with a particular focus on its role in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 5-Bromo-1,3-benzodioxole is essential for its effective use in synthesis. The following tables summarize key quantitative data for the parent compound and its important derivative, 5-Bromo-6-nitro-1,3-benzodioxole.

Table 1: Physicochemical Properties

| Property | 5-Bromo-1,3-benzodioxole | 5-Bromo-6-nitro-1,3-benzodioxole |

| CAS Number | 2635-13-4[1] | 7748-58-5[2] |

| Molecular Formula | C₇H₅BrO₂[1] | C₇H₄BrNO₄[2] |

| Molecular Weight | 201.02 g/mol [1] | 246.02 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[3] | Yellow powder[2] |

| Melting Point | Not applicable | 89 °C[2] |

| Boiling Point | 85-86 °C @ 1 mmHg[1] | 292.0 °C @ 760 mmHg (Predicted)[2] |

| Density | 1.669 g/mL at 25°C[1] | 1.912 g/cm³ (Predicted)[2] |

| Flash Point | >111 °C | 130.4 °C[2] |

| Refractive Index | n20/D 1.583[1] | 1.645[2] |

Table 2: Spectroscopic Data for 5-Bromo-1,3-benzodioxole

| Technique | Data |

| ¹H NMR | Predicted shifts will show signals in the aromatic region and a characteristic singlet for the methylenedioxy protons. |

| ¹³C NMR | Predicted to show distinct signals for the aromatic carbons and the methylenedioxy carbon. |

| Mass Spec (MS) | The molecular ion peak will appear as a doublet with approximately equal intensity at m/z 200 and 202, characteristic of a molecule with one bromine atom. |

| Infrared (IR) | Characteristic peaks for C-H aromatic stretching, C=C aromatic stretching, and C-O-C stretching of the dioxole ring. A C-Br stretching vibration is expected in the 600-500 cm⁻¹ range.[1] |

Table 3: Spectroscopic Data for 5-Bromo-6-nitro-1,3-benzodioxole

| Technique | Data |

| ¹H NMR | Two singlets are expected for the aromatic protons (H-4 and H-7) due to the substitution pattern.[1] |

| ¹³C NMR | Seven distinct signals are predicted: five for the aromatic carbons and one for the methylenedioxy carbon. The carbon attached to the bromine (C-5) is expected around 115-120 ppm, and the carbon attached to the nitro group (C-6) is expected to be significantly downfield around 145-150 ppm.[1] |

| Mass Spec (MS) | The molecular ion peak appears as a doublet with approximately equal intensity at m/z 245 and 247, confirming the presence of one bromine atom.[1] Key fragmentation pathways involve the loss of the nitro group (NO₂) and the bromine atom.[1] |

| Infrared (IR) | Strong absorption bands for the asymmetric and symmetric stretching of the N-O bonds of the nitro group are expected in the regions of 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.[1] |

Synthesis of 5-Bromo-1,3-benzodioxole

The most common method for the synthesis of 5-Bromo-1,3-benzodioxole is the direct bromination of 1,3-benzodioxole (B145889).

Experimental Protocol: Bromination of 1,3-benzodioxole

Materials:

-

1,3-benzodioxole

-

Ammonium (B1175870) bromide (NH₄Br)

-

30% Hydrogen peroxide (H₂O₂)

-

Acetic acid

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

In a 25 mL two-necked round-bottomed flask, charge 1,3-benzodioxole (2 mmol) and ammonium bromide (2.2 mmol) in acetic acid (4 mL).[4]

-

Add 30% hydrogen peroxide (2.2 mmol) dropwise to the reaction mixture and allow the contents to stir at room temperature.[4]

-

Monitor the reaction by thin-layer chromatography (TLC).[4]

-

After completion of the reaction, treat the reaction mixture with saturated sodium bicarbonate solution and extract with dichloromethane.[4]

-

Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 5-Bromo-1,3-benzodioxole.[4] A yield of around 70% can be expected, with some dibromination as a side-reaction.

Key Reactions and Experimental Protocols

5-Bromo-1,3-benzodioxole is a versatile building block that can undergo a variety of transformations, making it a valuable precursor for the synthesis of complex molecules.

Nitration

The aromatic ring of 5-Bromo-1,3-benzodioxole can be nitrated to introduce a nitro group, which can then be further functionalized.

Materials:

-

5-Bromo-1,3-benzodioxole

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

Glacial acetic acid

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane or ethyl acetate (B1210297)

Procedure:

-

In a flask, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling the mixture in an ice bath to prepare the nitrating mixture.

-

Dissolve 5-Bromo-1,3-benzodioxole in glacial acetic acid in a separate flask equipped with a magnetic stirrer and placed in an ice bath.

-

Slowly add the prepared nitrating mixture dropwise to the solution of 5-bromo-1,3-benzodioxole while maintaining the temperature between 0 and 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor the progress by TLC.

-

Once the reaction is complete, pour the reaction mixture over crushed ice.

-

Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the product with dichloromethane or ethyl acetate. The organic layer is then washed, dried, and concentrated to yield 5-Bromo-6-nitro-1,3-benzodioxole.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on 5-Bromo-1,3-benzodioxole and its derivatives is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This reaction is a powerful method for forming C-C bonds by coupling with boronic acids.

Materials:

-

5-Bromo-6-nitro-1,3-benzodioxole (1.0 eq.)

-

Arylboronic acid (1.2-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq.)

-

Anhydrous solvent (e.g., Toluene (B28343), Dioxane)

Procedure:

-

To a dry reaction flask, add 5-Bromo-6-nitro-1,3-benzodioxole, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through celite. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography to afford the desired 5-aryl-6-nitro-1,3-benzodioxole derivative. Yields for this reaction can range from 33-89% depending on the specific substrates and conditions used.

This reaction is used to form C-N bonds by coupling with amines.

Materials:

-

Aryl bromide (e.g., 5-Bromo-1,3-benzodioxole) (1.0 mmol)

-

Amine (e.g., N-Methylbenzo[d]dioxol-5-amine) (1.2 mmol)

-

Pd₂(dba)₃ (0.02 mmol, 2 mol%)

-

Ligand (e.g., XPhos) (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Anhydrous toluene (5 mL)

Procedure:

-

In a Schlenk tube under an inert atmosphere, combine the aryl bromide, amine, Pd₂(dba)₃, ligand, and sodium tert-butoxide.[5]

-

Add anhydrous toluene via syringe.[5]

-

Degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with argon.

-

Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.[5]

-

After cooling, dilute the mixture with ethyl acetate and filter through Celite®.[5]

-

Concentrate the filtrate and purify the crude product by flash column chromatography.[5]

Grignard Reagent Formation

The bromine atom can be converted into a Grignard reagent, which is a powerful nucleophile for forming new C-C bonds.

Materials:

-

5-Bromo-1,3-benzodioxole

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an initiator)

Procedure:

-

Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon).

-

Place magnesium turnings in a round-bottom flask.

-

Add a small crystal of iodine.

-

Add a solution of 5-Bromo-1,3-benzodioxole in anhydrous ether or THF dropwise to initiate the reaction. The initiation is indicated by a color change and gentle refluxing.

-

Once initiated, add the remaining solution of 5-Bromo-1,3-benzodioxole at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture can be heated to reflux to ensure complete reaction. The resulting Grignard reagent can be used in situ for subsequent reactions with electrophiles such as aldehydes, ketones, or esters.

Applications in Drug Development

The 1,3-benzodioxole moiety is a key structural feature in numerous biologically active compounds. 5-Bromo-1,3-benzodioxole serves as a crucial precursor for the synthesis of various pharmaceutical agents.

Synthesis of Auxin Receptor Agonists

Derivatives of 1,3-benzodioxole have been designed and synthesized as potent auxin receptor agonists, which have significant implications for agricultural applications by promoting root growth.[6] A general synthetic pathway involves the coupling of a substituted benzyl (B1604629) bromide with thioglycolic acid, followed by conversion to an acid chloride and subsequent amidation with a 1,3-benzodioxole-containing amine.[6]

Anticancer Agents

The 1,3-benzodioxole scaffold is present in several natural and synthetic compounds with demonstrated anticancer activity.[5][7] Research has shown that derivatives of 1,3-benzodioxole can exhibit significant cytotoxic activity against various cancer cell lines.[5] For instance, certain benzodioxole-based thiosemicarbazone derivatives have shown promising results against human lung adenocarcinoma and rat glioma cell lines.[5] The synthesis of these complex molecules often relies on the functionalization of precursors like 5-Bromo-1,3-benzodioxole through the cross-coupling reactions detailed in this guide.

Experimental and Catalytic Workflows

To provide a clearer understanding of the practical aspects of working with 5-Bromo-1,3-benzodioxole, the following diagrams illustrate a typical experimental workflow for a cross-coupling reaction and the catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

5-Bromo-1,3-benzodioxole is a highly valuable and versatile building block in modern organic synthesis. Its ability to readily undergo a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, makes it an essential precursor for the construction of complex molecular architectures. The protocols and data presented in this guide highlight its significance in the synthesis of biologically active compounds, including potential new therapeutics in the fields of agriculture and medicine. A thorough understanding of its reactivity and handling is crucial for researchers and scientists aiming to leverage its synthetic potential in their drug discovery and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. strem.com [strem.com]

- 4. Dibenzofuran synthesis [organic-chemistry.org]

- 5. Synthesis and Evaluation of New Benzodioxole- Based Thiosemicarbazone Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Benzodioxole(274-09-9) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Crystal Structure of 5-Bromo-1,3-benzodioxole-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 5-Bromo-1,3-benzodioxole-4-carboxaldehyde, a compound of interest in synthetic and medicinal chemistry. This document details the crystallographic data, experimental protocols for its synthesis and crystallization, and explores the potential biological significance of the broader class of benzodioxole derivatives.

Core Crystallographic Data

The crystal structure of 5-Bromo-1,3-benzodioxole-4-carboxaldehyde has been determined by X-ray crystallography. The corresponding crystallographic data has been deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 153664 .[1][2] This entry is associated with a publication in the Journal of Organic Chemistry.[1][2]

Unfortunately, direct access to the Crystallographic Information File (CIF) from the CCDC is required to provide a detailed table of all quantitative crystallographic parameters such as unit cell dimensions, bond lengths, bond angles, and torsion angles.

Experimental Protocols

Synthesis of 5-Bromo-1,3-benzodioxole-4-carboxaldehyde

The synthesis of 5-Bromo-1,3-benzodioxole-4-carboxaldehyde is typically achieved through the direct bromination of its precursor, 1,3-benzodioxole-4-carboxaldehyde (also known as piperonal).[3] While the specific experimental details from the primary crystallographic study are not publicly available, a general and representative protocol for such an electrophilic aromatic substitution is outlined below. This procedure is based on common bromination methods for activated aromatic rings.

Materials:

-

1,3-benzodioxole-4-carboxaldehyde

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., carbon tetrachloride, chloroform, or acetic acid)

-

Radical initiator (e.g., benzoyl peroxide or AIBN), if required for the specific conditions.

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-benzodioxole-4-carboxaldehyde in a suitable anhydrous solvent under an inert atmosphere.

-

Add N-Bromosuccinimide (1.0 - 1.2 equivalents) to the solution.

-

If necessary, add a catalytic amount of a radical initiator.

-

The reaction mixture is then stirred at room temperature or heated to reflux, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 5-Bromo-1,3-benzodioxole-4-carboxaldehyde can then be purified by recrystallization or column chromatography.

Crystallization

Single crystals of 5-Bromo-1,3-benzodioxole-4-carboxaldehyde suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution or by cooling a hot, saturated solution. The choice of solvent is critical for growing high-quality crystals. Common solvents for the recrystallization of such aromatic compounds include ethanol, methanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexane or dichloromethane/hexane.

General Recrystallization Procedure:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent to create a saturated solution.

-

Allow the solution to cool slowly to room temperature.

-

For further crystal growth, the solution can be placed in a refrigerator or freezer.

-

The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Experimental Workflow Diagram

The following diagram illustrates the general workflow from the synthesis of the precursor to the crystallographic analysis.

Biological Activity and Signaling Pathways

While there is no specific information available in the searched literature regarding the biological activity or signaling pathway of 5-Bromo-1,3-benzodioxole-4-carboxaldehyde itself, the 1,3-benzodioxole (B145889) moiety is a well-known scaffold in medicinal chemistry and is present in numerous biologically active compounds.[4]

Derivatives of 1,3-benzodioxole have been reported to exhibit a wide range of pharmacological activities, including:

-

Anticancer Properties: Some benzodioxole derivatives have demonstrated cytotoxic effects against various cancer cell lines and have been investigated for their potential to induce apoptosis and inhibit tumor growth.[4][5]

-

Antimicrobial Activity: The benzodioxole ring system is a feature in some compounds with antibacterial and antifungal properties.

-

Anti-inflammatory Effects: Certain derivatives have shown potential as anti-inflammatory agents.[4]

-

Enzyme Inhibition: The methylene (B1212753) dioxy bridge in the benzodioxole structure is known to interact with and inhibit cytochrome P450 enzymes, which can have significant implications for drug metabolism.

Given the broad spectrum of biological activities associated with the 1,3-benzodioxole core, 5-Bromo-1,3-benzodioxole-4-carboxaldehyde represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore the specific biological profile of this compound and its derivatives.

As no specific biological targets or signaling pathways have been identified for the title compound, a signaling pathway diagram cannot be provided at this time. Research in this area would be a logical next step to elucidate its potential pharmacological mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-Bromo-1,3-benzodioxole-4-carboxaldehyde | C8H5BrO3 | CID 11031640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Thermochemical properties of 1,3-benzodioxole compounds

An In-depth Technical Guide on the Thermochemical Properties of 1,3-Benzodioxole (B145889) Compounds

Introduction

1,3-Benzodioxole, also known as 1,2-methylenedioxybenzene, is a heterocyclic organic compound featuring a benzene (B151609) ring fused to a 1,3-dioxole (B15492876) ring.[1][2] This structural moiety is a cornerstone in the chemistry of numerous natural products, such as safrole, piperine, and sesamol, contributing significantly to their biological and aromatic profiles.[1][2] In synthetic chemistry, 1,3-benzodioxole and its derivatives are versatile intermediates for producing pharmaceuticals, agrochemicals, and fragrances.[2][3] For researchers, scientists, and drug development professionals, a thorough understanding of the thermochemical properties of these compounds is paramount. These properties, including enthalpy of formation, govern the energy changes in chemical reactions, molecular stability, and the feasibility of synthetic pathways, providing critical data for process design, safety assessment, and computational modeling.

This technical guide provides a comprehensive overview of the experimental and computational thermochemistry of 1,3-benzodioxole and its derivatives. It summarizes key quantitative data, details the experimental protocols used for their determination, and illustrates the interplay between experimental and theoretical approaches.

Thermochemical Data of 1,3-Benzodioxole and Derivatives

The thermochemical properties of 1,3-benzodioxole compounds have been determined through a combination of experimental techniques and computational calculations. The standard molar enthalpies of formation (ΔfH°m), which represent the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states, are fundamental for energetic analysis.

Enthalpy of Formation

The standard molar enthalpies of formation for 1,3-benzodioxole and several of its derivatives in both the condensed (liquid or crystalline) and gaseous phases at T = 298.15 K are summarized below. The gas-phase values are crucial for theoretical chemistry as they relate directly to the energetics of isolated molecules.

Table 1: Standard Molar Enthalpies of Formation (ΔfH°m) at T = 298.15 K

| Compound | Formula | Phase | ΔfH°m (kJ·mol⁻¹) |

| 1,3-Benzodioxole | C₇H₆O₂ | liquid | -184[1] |

| 5-Methyl-1,3-benzodioxole | C₈H₈O₂ | gas | -184.7 ± 3.5[3][4][5] |

| 5-Cyano-1,3-benzodioxole | C₈H₅NO₂ | gas | -23.2 ± 2.2[3][4][5] |

| 5-Nitro-1,3-benzodioxole | C₇H₅NO₄ | gas | -176.0 ± 3.2[3][4][5] |

| 5-Oxoethyl-1,3-benzodioxole | C₉H₈O₃ | gas | -319.3 ± 2.8[3][4][5] |

Enthalpies of Phase Change

The standard molar enthalpies of vaporization (ΔˡgH°m) and sublimation (ΔᶜʳgH°m) are essential for converting thermochemical data from the condensed phase to the gas phase. These values have been precisely measured using Calvet microcalorimetry.

Table 2: Standard Molar Enthalpies of Phase Change (ΔphaseH°m) at T = 298.15 K

| Compound | Phase Change | ΔphaseH°m (kJ·mol⁻¹) |

| 1,3-Benzodioxole | Vaporization | 41.4[6] |

| 5-Methyl-1,3-benzodioxole | Vaporization | 44.5 ± 0.4 |

| 5-Cyano-1,3-benzodioxole | Sublimation | 88.6 ± 0.5 |

| 5-Nitro-1,3-benzodioxole | Sublimation | 95.3 ± 0.8 |

| 5-Oxoethyl-1,3-benzodioxole | Vaporization | 60.9 ± 0.3 |

| Note: Data for derivatives in Table 2 are derived from experimental studies reported in the literature.[3][4][5] |

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric techniques. The following sections detail the methodologies for the key experiments.

Static Bomb Combustion Calorimetry

This technique is used to measure the standard molar energy of combustion (ΔcU°m), from which the standard molar enthalpy of formation in the condensed state (ΔfH°m(cr or l)) is derived.

Methodology:

-

Sample Preparation: A precisely weighed sample of the 1,3-benzodioxole derivative (typically 3-10 mg) is placed in a crucible within a static bomb calorimeter.[7] For liquid samples, they may be contained in sealed glass capillaries.[7]

-

Bomb Conditions: The bomb is filled with pure oxygen at a pressure of approximately 3.04 MPa and a small, known amount of water (e.g., 1.00 cm³) is added to ensure a defined final state.[3]

-

Ignition: The sample is ignited using a cotton fuse connected to an ignition wire.

-

Calorimetry: The change in temperature of the surrounding water bath is measured to determine the energy released during combustion.

-

Corrections: The raw data is corrected for several factors, including the energy of ignition (ΔU(ign.)), combustion of the fuse (ΔU(fuse)), and the formation of nitric acid (ΔU(HNO₃)) from any nitrogen present in the compound or atmosphere.[3][7] A final correction to the standard state (ΔUΣ) is applied to calculate the standard massic energy of combustion (Δcu°).[3][7]

Calvet Microcalorimetry

This method is employed to measure the standard molar enthalpies of vaporization or sublimation (ΔˡgH°m or ΔᶜʳgH°m).

Methodology:

-

Sample Introduction: A small, sealed glass capillary containing the sample (3-10 mg) is dropped at room temperature into the hot reaction vessel of a high-temperature Calvet microcalorimeter.[7] The vessel is held at a constant temperature above the compound's boiling or sublimation point (e.g., 367 K to 414 K).[7]

-

Phase Transition: The heat absorbed by the sample to induce vaporization or sublimation is measured by the calorimeter.

-

Removal: The gaseous sample is then removed from the hot zone by vacuum evaporation.[7]

-

Temperature Correction: The experimentally observed enthalpy of the phase change is corrected to the standard reference temperature of T = 298.15 K using appropriate heat capacity data and established thermodynamic equations.[7]

Caption: Experimental workflow for determining gas-phase enthalpy of formation.

Computational Thermochemistry

Alongside experimental studies, computational chemistry provides a powerful tool for estimating and validating thermochemical properties.

Methodology

Density Functional Theory (DFT) is a commonly used computational method.[7] Studies on 1,3-benzodioxole derivatives have often employed the B3LYP functional with basis sets such as 6-31G** and 6-311G** to obtain optimized molecular geometries and calculate electronic energies.[3]

To achieve high accuracy, the calculated energies are used in conjunction with isodesmic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach effectively cancels out systematic errors in the calculations, leading to reliable estimates of the enthalpies of formation for the target molecules, provided that accurate experimental data exists for the other species in the reaction.[7]

The strong agreement often observed between these computational estimates and experimental results lends confidence to both methods and allows for the reliable prediction of thermochemical data for derivatives that have not been studied experimentally.[3]

Caption: Integrated approach combining experimental and computational thermochemistry.

Conclusion

The thermochemical properties of 1,3-benzodioxole compounds are fundamental to their application in research and industry. The combination of high-precision experimental methods, such as static bomb and Calvet calorimetry, with robust computational techniques like DFT provides a reliable and comprehensive dataset for these important molecules. The data and protocols outlined in this guide serve as a critical resource for scientists and engineers working on the synthesis, characterization, and application of 1,3-benzodioxole derivatives, enabling more efficient and predictable chemical process and drug development.

References

- 1. grokipedia.com [grokipedia.com]

- 2. grokipedia.com [grokipedia.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ESEP - Experimental and computational thermochemistry of 1,3-benzodioxole derivatives [sigarra.up.pt]

- 6. 1,3-Benzodioxole [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling of 5-Bromo-1,3-benzodioxole

This guide provides comprehensive safety data and handling precautions for 5-Bromo-1,3-benzodioxole, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical suppliers to ensure a thorough understanding of the potential hazards and the necessary safety measures.

Chemical Identification and Physical Properties

5-Bromo-1,3-benzodioxole is an organic compound that is often used as an intermediate in chemical synthesis.[1][2] Understanding its physical and chemical properties is the first step in safe handling.

| Property | Value |

| Chemical Name | 5-Bromo-1,3-benzodioxole |

| Synonyms | 1-Bromo-3,4-methylenedioxybenzene, 5-Bromobenzo-1,3-dioxole |

| CAS Number | 2635-13-4 |

| Molecular Formula | C₇H₅BrO₂ |

| Molecular Weight | 201.02 g/mol |

| Appearance | Pale yellow liquid |

| Purity | ≥98% |

| Storage Temperature | 4°C |

Hazard Identification and Classification

5-Bromo-1,3-benzodioxole is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

| GHS Classification | Hazard Statement (H-code) | Signal Word | Pictogram |

| Skin Irritation, Category 2 | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Irritation, Category 2/2A | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific target organ toxicity — Single exposure, Category 3 (Respiratory system) | H335: May cause respiratory irritation | Warning | GHS07 |

Toxicological Information

For context, the following table presents acute toxicity data for a structurally related compound, 5-Bromo-5-Nitro-1,3-Dioxane. It is crucial to note that this is a different chemical substance and this data should not be directly extrapolated to 5-Bromo-1,3-benzodioxole.

| Compound | Test Animal | Route of Exposure | LD50 Value |

| 5-Bromo-5-Nitro-1,3-Dioxane | Rat | Oral | 455 mg/kg |

| 5-Bromo-5-Nitro-1,3-Dioxane | Mouse | Oral | 590 mg/kg |

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling 5-Bromo-1,3-benzodioxole to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment.

| Body Part | Recommended Protection |

| Eyes/Face | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[4] A face shield may also be necessary. |

| Skin | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[4] A PVC apron and barrier cream are also recommended. |

| Respiratory | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[4] |

General Hygiene Practices

-

Avoid all personal contact, including inhalation.[3]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Keep containers tightly sealed when not in use.

-

Launder contaminated clothing before reuse.[3]

Emergency Procedures

First-Aid Measures

In case of exposure, follow these first-aid guidelines:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[4] Seek medical attention if irritation occurs.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.[3] |

| Ingestion | Immediately give a glass of water. First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[3] |

Accidental Release Measures

For minor spills, absorb the material with sand, earth, or other non-combustible absorbent material and place it in a suitable container for disposal.[3] For major spills, evacuate the area and alert the fire brigade.[3] Wear breathing apparatus and protective gloves during cleanup.[3] Prevent spillage from entering drains or water courses.[3]

Fire-Fighting Measures

5-Bromo-1,3-benzodioxole is not considered a significant fire risk.[3] Use extinguishing media suitable for the surrounding fire.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[3] Containers may burn and emit corrosive fumes.[3]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed and store it locked up.[4]

-

Disposal: Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[4]

Experimental Protocol: General Safe Handling in a Synthetic Procedure

As no specific safety-related experimental protocols for 5-Bromo-1,3-benzodioxole are available, this section provides a generalized workflow for its use in a common synthetic reaction, incorporating the necessary safety measures.

Reaction: Suzuki-Miyaura Cross-Coupling Reaction

Objective: To illustrate the safe handling of 5-Bromo-1,3-benzodioxole as a reagent in a typical organic synthesis.

Materials:

-

5-Bromo-1,3-benzodioxole

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., toluene (B28343) or dioxane)

-

Standard glassware for inert atmosphere reactions

-

Personal Protective Equipment (as specified in Section 4.2)

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Don all required PPE: safety goggles, lab coat, and appropriate gloves.

-

Set up the reaction glassware in the fume hood and purge with an inert gas (e.g., argon or nitrogen).

-

-

Reagent Handling:

-

Carefully measure the required amount of 5-Bromo-1,3-benzodioxole in the fume hood. Avoid inhalation of vapors.

-

Dissolve the 5-Bromo-1,3-benzodioxole in the anhydrous solvent.

-

Add the arylboronic acid, palladium catalyst, and base to the reaction flask.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the product with an organic solvent.

-

Wash the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography.

-

-

Waste Disposal:

-

Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled hazardous waste containers according to institutional and local regulations.

-

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for 5-Bromo-1,3-benzodioxole.

Caption: A logical workflow for the safe handling of 5-Bromo-1,3-benzodioxole in a laboratory setting.

Caption: An emergency response workflow for spills and personal exposures to 5-Bromo-1,3-benzodioxole.

References

Toxicological Profile of 5-Bromo-1,3-benzodioxole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological information for 5-Bromo-1,3-benzodioxole and its derivatives. The information is intended to support researchers, scientists, and drug development professionals in evaluating the safety profile of this class of compounds. The data presented herein is a compilation of findings from various in vitro and in vivo studies.

Executive Summary

5-Bromo-1,3-benzodioxole derivatives are a class of chemical compounds with applications in the synthesis of pharmaceuticals and other biologically active molecules. Understanding their toxicological profile is crucial for safe handling and development. This guide summarizes key toxicological endpoints, including acute, subchronic, and developmental toxicity, as well as genotoxicity and cytotoxicity. While specific data for 5-Bromo-1,3-benzodioxole is limited, information from structurally related benzodioxole derivatives provides valuable insights into the potential hazards.

Chemical Identity

-

Chemical Name: 5-Bromo-1,3-benzodioxole

-

CAS Number: 2635-13-4

-

Molecular Formula: C₇H₅BrO₂

-

Molecular Weight: 201.02 g/mol

-

Synonyms: 3,4-Methylenedioxybromobenzene, Piperonyl bromide (related compound)

Toxicological Data

The toxicological data for 5-Bromo-1,3-benzodioxole derivatives are summarized below. Due to the limited availability of data on the parent compound, information from related benzodioxole derivatives is included to provide a broader understanding of the potential toxicological profile.

Acute Toxicity

No direct acute toxicity data (e.g., LD50) for 5-Bromo-1,3-benzodioxole was identified in the public domain. However, data for a structurally related compound, 5-Bromo-5-Nitro-1,3-Dioxane, is available and presented here as a surrogate. It is important to note that the nitro group in this surrogate may significantly influence its toxicity compared to 5-Bromo-1,3-benzodioxole.

Table 1: Acute Toxicity of a Related Benzodioxole Derivative

| Compound | Test Species | Route | LD50 | Reference |

| 5-Bromo-5-Nitro-1,3-Dioxane | Rat | Oral | 455 mg/kg | [1] |

| 5-Bromo-5-Nitro-1,3-Dioxane | Mouse | Oral | 590 mg/kg | [1] |

Subchronic Toxicity

A 90-day dermal toxicity study was conducted on α-Methyl-1,3-benzodioxole-5-propionaldehyde (MMDHCA), a representative benzodioxole derivative.

Table 2: Subchronic Dermal Toxicity of a Benzodioxole Derivative (MMDHCA) in Rats

| Parameter | Result | Reference |

| NOEL (No-Observed-Effect Level) - Systemic Toxicity | >300 mg/kg/day | [2] |

| NOEL - Dermal Irritation | <50 mg/kg/day | [2] |

Developmental and Reproductive Toxicity

Developmental and reproductive toxicity data is available for MMDHCA. For other benzodioxole derivatives where specific data is lacking, the Threshold of Toxicological Concern (TTC) approach has been utilized for safety assessment.

Table 3: Developmental and Reproductive Toxicity of a Benzodioxole Derivative (MMDHCA) in Rats

| Endpoint | NOAEL (No-Observed-Adverse-Effect Level) | Reference |

| Maternal Toxicity | 125 mg/kg/day | [3] |

| Developmental Toxicity | >250 mg/kg/day | [3] |

Genotoxicity

Several 5-Bromo-1,3-benzodioxole derivatives have been evaluated for their genotoxic potential using in vitro assays.

Table 4: Genotoxicity of Benzodioxole Derivatives

| Compound/Derivative | Assay | Result | Reference |

| 1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate | Ames Test (OECD TG 471) | Non-mutagenic | [4] |

| 1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate | BlueScreen Assay | Negative for genotoxicity | [4] |

| 1,3-benzodioxole, 5-(diethoxymethyl)- | BlueScreen Assay | Negative for genotoxicity | [5] |

| α-methyl-1,3-benzodioxole-5-propionaldehyde | Ames Test | Not genotoxic | [6] |

Cytotoxicity

The in vitro cytotoxic activity of various benzodioxole derivatives has been assessed against a range of human cancer cell lines and, in some instances, normal cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 5: In Vitro Cytotoxicity (IC50) of Benzodioxole Derivatives

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| Benzodioxol carboxamide (Compound IIc) | Hek293t (normal human kidney) | > 150 | [7] |

| Benzodioxole-based dithiocarbamate | A549 (human lung adenocarcinoma) | Not specified, showed activity | [8] |

| Benzodioxole-based dithiocarbamate | C6 (rat glioma) | Not specified, showed activity | [8] |

| Amide benzodioxole (Compound 2a) | Hep3B (human liver cancer) | Low mM range | [9] |

| Amide benzodioxole (Compound 2b) | Hep3B (human liver cancer) | Low mM range | [9] |

| Benzodiazepine benzodioxole (Compound 7a) | HeLa (human cervical cancer) | > 5 mM | [10] |

| Benzodiazepine benzodioxole (Compound 7b) | Caco-2 (human colorectal adenocarcinoma) | > 5 mM | [10] |

Experimental Protocols